![molecular formula C24H33ClN4O3S2 B2871867 N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1103350-78-2](/img/structure/B2871867.png)
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O3S2 and its molecular weight is 525.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The research on derivatives similar to N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride has focused on their synthesis and potential biological activities. For example, derivatives from 2-aminothiazole and 2-amino-2-thiazoline have been prepared, showing anti-inflammatory activity across certain concentration ranges without adverse effects on myocardial function (Lynch et al., 2006). These findings highlight the potential for similar compounds to be explored for their therapeutic benefits.
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly in steel protection in acidic environments (Hu et al., 2016). The findings suggest these compounds, including those structurally related to this compound, could offer stability and higher inhibition efficiencies against steel corrosion, potentially serving as effective corrosion inhibitors.
Anticancer Potential
Research into Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized under microwave irradiation, revealed promising in vitro anticancer activity against various human cancer cell lines. This suggests that compounds structurally related to the one may possess significant therapeutic potential in cancer treatment (Tiwari et al., 2017).
Supramolecular Gelators
A series of N-(thiazol-2-yl) benzamide derivatives, similar in structure to this compound, were synthesized and shown to exhibit gelation behavior in specific solvent mixtures. These compounds' ability to form stable gels through non-covalent interactions could be explored further for applications in drug delivery or material science (Yadav & Ballabh, 2020).
Corrosion Inhibitor for Oil-Well Steel
Thiazole derivatives have been demonstrated to effectively inhibit the corrosion of oil well tubular steel in hydrochloric acid solutions, indicating that similar compounds might be useful in extending the lifespan of oil exploration and production equipment (Yadav, Sharma, & Kumar, 2015).
VEGFR-2 Inhibition
Compounds structurally related have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, suggesting potential applications in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-5-6-17-27(4)33(30,31)20-14-12-19(13-15-20)23(29)28(18-9-16-26(2)3)24-25-21-10-7-8-11-22(21)32-24;/h7-8,10-15H,5-6,9,16-18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMYYEYARPXQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
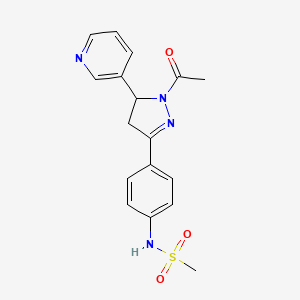
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)
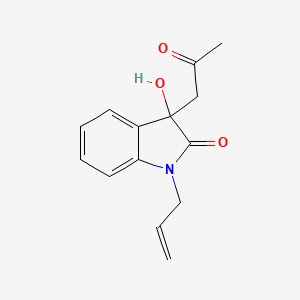
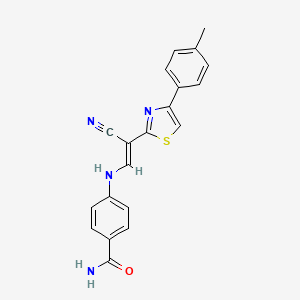

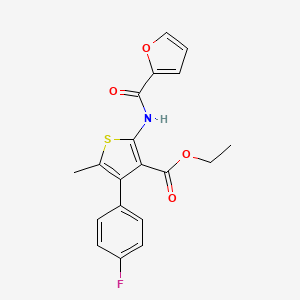

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
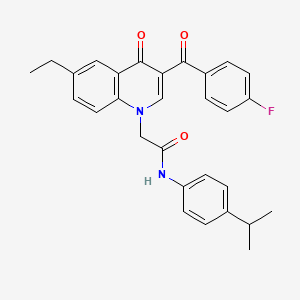
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)

![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)
